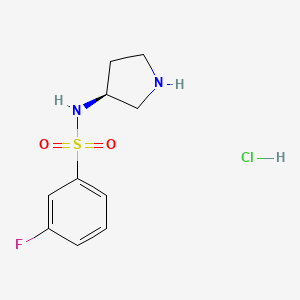

(S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride

Beschreibung

(S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride (CAS: 1354018-70-4) is a chiral sulfonamide derivative with a molecular weight of 280.75 g/mol. Its structure features a fluorine substituent at the 3-position of the benzenesulfonamide ring and a pyrrolidin-3-ylamine group linked via a sulfonamide bond, protonated as a hydrochloride salt. The compound is stored under inert atmospheric conditions at room temperature, with safety classifications indicating moderate hazard (GHS signal word: "Warning"; H302: harmful if swallowed) .

Eigenschaften

IUPAC Name |

3-fluoro-N-[(3S)-pyrrolidin-3-yl]benzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2S.ClH/c11-8-2-1-3-10(6-8)16(14,15)13-9-4-5-12-7-9;/h1-3,6,9,12-13H,4-5,7H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUWIMKKPWSHHY-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NS(=O)(=O)C2=CC=CC(=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1NS(=O)(=O)C2=CC=CC(=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the introduction of the fluorine atom. One common synthetic route includes the reaction of 3-fluorobenzenesulfonyl chloride with (S)-pyrrolidin-3-amine under controlled conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Analyse Chemischer Reaktionen

(S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution reactions can be carried out using various nucleophiles and electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

(S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride: has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a tool for studying biological processes and interactions.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs.

Industry: It can be used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism by which (S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of halogen substituents on the benzenesulfonamide core significantly influence physicochemical properties and biological interactions. Key comparisons include:

- Fluorine vs. This may improve solubility and target-binding precision .

- Dichloro Derivatives : The dichloro analog (CAS 1354018-64-6) exhibits higher molecular weight (331.65 g/mol) and likely greater lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Amine Group Modifications

The nature of the amine group attached to the sulfonamide influences steric and electronic interactions:

- Pyrrolidine vs. For example, piperidine derivatives (e.g., 2-Bromo-N-(piperidin-4-yl)benzenesulfonamide HCl) may exhibit altered pharmacokinetics due to increased flexibility .

- Chirality : The (S)-configuration in the target compound and its dichloro analog (CAS 1354018-64-6) ensures enantioselective interactions, critical for receptor-specific activity .

Functionalized Derivatives

More complex derivatives, such as (S)-1-((3-Fluorophenyl)sulfonyl)-N-(pyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine hydrochloride (), incorporate fused heterocyclic systems (e.g., pyrroloquinoline). These modifications expand π-π stacking and van der Waals interactions, likely enhancing affinity for hydrophobic binding pockets in targets like 5-HT6 or D3 receptors .

Biologische Aktivität

(S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride (CAS No. 1354018-70-4) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article synthesizes current research findings, including case studies and data tables, to elucidate its biological activity.

Chemical Structure and Properties

The molecular formula of (S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride is , with a molecular weight of 280.75 g/mol. The compound features a pyrrolidine ring, which is known for enhancing biological activity in various derivatives.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have been shown to possess antibacterial and antifungal activities against various pathogens.

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| (S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide | TBD | S. aureus, E. coli |

| 2,6-Dipiperidino-1,4-dibromobenzene | 0.0039 - 0.025 | S. aureus, E. coli |

| 2,4,6-Tripyrrolidinochlorobenzene | TBD | Various Gram-positive bacteria |

Studies indicate that the presence of halogen substituents in similar pyrrolidine compounds correlates with enhanced bioactivity . The specific activity of (S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride remains to be fully characterized, but it is hypothesized to exhibit comparable efficacy.

Case Studies

- Study on Pyrrolidine Derivatives : A study evaluated a series of pyrrolidine derivatives for their antibacterial properties. The findings indicated that certain modifications significantly enhanced their activity against both Gram-positive and Gram-negative bacteria .

- Fluorinated Compounds : Research into fluorinated sulfonamides has highlighted their potential in treating bacterial infections due to their unique mechanism of action, which may involve interference with bacterial protein synthesis .

The precise mechanism by which (S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride exerts its biological effects is not fully elucidated. However, compounds with similar structures often act by inhibiting key enzymes or disrupting cellular processes in target organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.